Benzyl-alpha-13c-alpha alpha-d2 alcohol

Catalog No.
S1913688
CAS No.
285977-71-1
M.F
C7H8O
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-alpha-13c-alpha alpha-d2 alcohol

CAS Number

285977-71-1

Product Name

Benzyl-alpha-13c-alpha alpha-d2 alcohol

IUPAC Name

dideuterio(phenyl)(113C)methanol

Molecular Formula

C7H8O

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1D2

InChI Key

WVDDGKGOMKODPV-OCAPALNOSA-N

SMILES

C1=CC=C(C=C1)CO

Canonical SMILES

C1=CC=C(C=C1)CO

Isomeric SMILES

[2H][13C]([2H])(C1=CC=CC=C1)O

Isotope Labeling for NMR Spectroscopy

The primary application of Benzyl-alpha-13C-alpha,alpha-d2 alcohol is in Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The ¹³C enrichment enhances the signal from the labeled carbon atom, allowing for easier detection and differentiation from other carbon atoms in the molecule. Additionally, the deuterium substitution removes signal interference from the protons (¹H) on the methylene group, leading to a cleaner spectrum and more accurate analysis. This technique is particularly helpful in studying the structure, dynamics, and interactions of biomolecules where benzyl alcohol serves as a functional group or a probe [, ].

Applications in Proteomics Research

Benzyl-alpha-13C-alpha,alpha-d2 alcohol finds specific applications in the field of proteomics, the study of proteins. It can be used as an internal standard for quantitative proteomic experiments, such as those employing mass spectrometry [, ]. The isotopically labeled benzyl alcohol serves as a reference compound with a known mass and known behavior in the spectrometer. This allows researchers to accurately compare the abundance of different proteins in a sample by normalizing their signals to the internal standard.

Benzyl-alpha-13C-alpha-alpha-d2 alcohol is a stable isotopically labeled compound with the molecular formula C7H8O and a molecular weight of 111.16 g/mol. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are incorporated into its structure to facilitate various analytical applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. The compound is also known by its CAS number 285977-71-1 and has several synonyms, including Benzenemethanol-alpha-13C-alpha, alpha-d2 alcohol .

Typical of alcohols, such as:

  • Oxidation: It can be oxidized to form benzaldehyde or benzoic acid when treated with oxidizing agents.
  • Esterification: The alcohol can react with carboxylic acids to form esters in the presence of acid catalysts.
  • Dehydration: Under acidic conditions, dehydration can lead to the formation of styrene.

The isotopic labeling allows for the tracking of the compound's behavior in metabolic pathways and reactions, enhancing the understanding of reaction mechanisms and product formation .

The synthesis of Benzyl-alpha-13C-alpha-alpha-d2 alcohol typically involves:

  • Isotopic Labeling: Starting from benzyl chloride or benzyl bromide, a reaction with deuterated sodium hydroxide or other deuterated nucleophiles can introduce deuterium into the benzyl group.
  • Reduction: Subsequently, reduction processes can convert corresponding carbonyl compounds into the desired alcohol form.

These methods ensure that the isotopic integrity of carbon-13 and deuterium is maintained throughout the synthesis process .

Benzyl-alpha-13C-alpha-alpha-d2 alcohol finds applications primarily in:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry due to its unique isotopic signature.
  • Metabolic Studies: Helps trace metabolic pathways in biological systems by providing insights into the behavior of benzyl-containing compounds.
  • Pharmaceutical Research: Assists in drug development processes where understanding the metabolic fate of compounds is crucial .

Interaction studies involving Benzyl-alpha-13C-alpha-alpha-d2 alcohol focus on its behavior in biological systems. The compound's isotopic labeling allows researchers to examine how it interacts with enzymes and other biological molecules without interference from naturally occurring isotopes. Such studies can provide insights into enzyme kinetics, substrate specificity, and metabolic pathways .

Benzyl-alpha-13C-alpha-alpha-d2 alcohol shares structural similarities with several related compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzyl AlcoholC7H8OCommonly used solvent; exhibits antimicrobial properties.
Benzyl-d5 AlcoholC7H8D5ODeuterated form; used in similar analytical applications.
4-Methylbenzyl AlcoholC8H10OSimilar structure but with a methyl group; used as a solvent.
Phenethyl AlcoholC8H10ORelated aromatic alcohol; used in flavoring and fragrance industries.

Benzyl-alpha-13C-alpha-alpha-d2 alcohol is unique due to its isotopic labeling, which enhances its utility in analytical chemistry and biological research compared to its non-labeled counterparts .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Phenyl(~13~C,~2~H_2_)methanol

Dates

Modify: 2023-08-16

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